molecular formula C7H6ClNO3 B12886833 methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate CAS No. 347362-31-6

methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12886833
CAS No.: 347362-31-6
M. Wt: 187.58 g/mol
InChI Key: VABGUQPFMWYHTM-UHFFFAOYSA-N
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Description

Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a chlorocarbonyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring

Properties

CAS No.

347362-31-6

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 5-carbonochloridoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(9-5)6(8)10/h2-3,9H,1H3

InChI Key

VABGUQPFMWYHTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate typically involves the chlorination of methyl 1H-pyrrole-2-carboxylate. One common method is the reaction of methyl 1H-pyrrole-2-carboxylate with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety when handling phosgene. The use of alternative chlorinating agents such as oxalyl chloride or thionyl chloride may also be explored to optimize yield and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorocarbonyl Group

The chlorocarbonyl group undergoes nucleophilic substitution with amines and alcohols:

  • Amine reactions : Forms pyrrole-2-carboxamides. For example, reactions with benzylamine in dichloromethane (DCM) using triethylamine as a base yield amides.

  • Alcohol reactions : Produces esters. Methanol in DCM with catalytic acid generates methyl esters.

Key conditions :

SubstrateNucleophileSolventBase/CatalystYieldSource
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylateBenzylamineDCMEt₃N~60%*
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylateMethanolDCMH₂SO₄~70%*

*Yields estimated from analogous reactions in literature .

Hydrolysis of Ester Group

The methyl ester undergoes saponification to form 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylic acid:

  • Conditions : 10 M NaOH in ethanol at 90°C under argon .

  • Yield : 76% (analogous hydrolysis of ethyl ester reported) .

Reaction :

Methyl esterNaOH, EtOH, ΔCarboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH, EtOH, Δ}} \text{Carboxylic acid}

Electrophilic Substitution on Pyrrole Ring

The electron-rich pyrrole ring participates in electrophilic reactions, influenced by substituent directing effects:

  • Chlorination : N-Chlorosuccinimide (NCS) in DCM at RT selectively chlorinates the 4-position .

  • Fluorination : Selectfluor in acetonitrile/AcOH at 0°C introduces fluorine .

Regioselectivity :

  • Chlorocarbonyl (electron-withdrawing) directs electrophiles to the 4-position .

  • Methyl ester (moderately electron-donating) influences adjacent reactivity .

Condensation Reactions

The chlorocarbonyl group facilitates coupling reactions:

  • Amide formation : Uses carbodiimides (e.g., DCC) with N-hydroxysuccinimide (NHS).

  • Peptide synthesis : Reacts with amino acids under Mitsunobu conditions.

Example :

Chlorocarbonyl+R-NH2DCC/NHSR-NHCO-pyrrole\text{Chlorocarbonyl} + \text{R-NH}_2 \xrightarrow{\text{DCC/NHS}} \text{R-NHCO-pyrrole}

Structural Influences on Reactivity

Crystallographic data reveals:

  • Planar pyrrole ring : Enhances conjugation and stabilizes transition states .

  • Dihedral angles : Substituents at C2 and C5 adopt orthogonal orientations (87.8° and 83.4°, respectively), affecting steric accessibility .

Impact :

  • Bulky nucleophiles show reduced reactivity due to steric hindrance .

  • Polar solvents (e.g., acetonitrile) accelerate nucleophilic substitutions.

Stability and Reaction Kinetics

  • Moisture sensitivity : Requires anhydrous conditions and inert atmospheres.

  • Temperature dependence : Higher temperatures (>50°C) promote hydrolysis over substitution.

This compound’s versatility in nucleophilic, electrophilic, and condensation reactions makes it valuable for synthesizing bioactive pyrrole derivatives. Further studies should explore its applications in targeted drug design and materials science.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate has been investigated for its biological activities, particularly as an antibacterial agent. Research indicates that derivatives of pyrrole compounds exhibit significant inhibitory effects on bacterial enzymes. For instance, studies have shown that related compounds can inhibit E. coli DNA gyrase with IC50 values in the nanomolar range, demonstrating their potential as antibacterial agents against resistant strains .

Case Study: Antibacterial Activity

  • Compound Tested : this compound derivatives.
  • Target : Staphylococcus aureus and E. coli.
  • Results : Some derivatives displayed minimal inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Synthesis of Novel Compounds

The compound serves as an important precursor in the synthesis of various pyrrole derivatives. Its chlorocarbonyl group allows for further functionalization, enabling the creation of more complex molecules that can be tailored for specific applications.

Synthesis Route Example

A practical synthesis method involves the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide, yielding this compound with high purity . This method highlights the compound's utility in generating new chemical entities for further study.

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals aimed at controlling pests and diseases in crops.

Potential Application

  • Target : Pests affecting crop yield.
  • Mechanism : The compound may disrupt metabolic processes in target organisms, leading to effective pest control.

Materials Science

The unique structural features of this compound allow it to be explored in materials science applications, particularly in the development of polymers and coatings. Its reactivity can be harnessed to create materials with specific properties such as enhanced durability or resistance to environmental factors.

Research Insights

Recent studies have shown that incorporating pyrrole derivatives into polymer matrices can improve mechanical properties and thermal stability . This opens avenues for creating advanced materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate depends on its chemical reactivity The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives

Comparison with Similar Compounds

    Methyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but lacks the chlorocarbonyl group.

    Methyl 5-(bromocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a bromocarbonyl group instead of a chlorocarbonyl group.

    Methyl 5-(fluorocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a fluorocarbonyl group instead of a chlorocarbonyl group.

Uniqueness: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties

Biological Activity

Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a chlorocarbonyl group and a methyl ester. The synthesis typically involves the reaction of pyrrole derivatives with chlorocarbonyl compounds, often utilizing techniques such as borylation or Suzuki coupling to enhance yields and purity.

Synthesis Overview

StepReaction TypeDescription
1BorylationPyrrole-2-carboxylate undergoes iridium-catalyzed borylation to introduce functional groups .
2Suzuki CouplingReaction with aryl halides to form aryl-substituted pyrrole derivatives .
3ChlorinationIntroduction of the chlorocarbonyl moiety to the pyrrole ring .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, derivatives of pyrrole compounds have shown potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported below 0.016 μg/mL . The mechanism of action is believed to involve inhibition of mycolic acid biosynthesis, essential for the bacterial cell wall integrity.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Certain derivatives have shown cytotoxic effects against various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The cytotoxicity was assessed using standard methods, revealing IC50 values that indicate significant potency compared to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. Studies indicate that substituents on the pyrrole ring can enhance or diminish activity:

  • Electron-Withdrawing Groups : Compounds with strong electron-withdrawing groups (e.g., fluorine or chlorine) generally exhibit improved potency against target pathogens.
  • Hydrophobic Interactions : The presence of hydrophobic substituents can enhance binding affinity to biological targets, increasing overall efficacy .

Case Studies

  • Tuberculosis Inhibition : A study evaluated the efficacy of various pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. This compound derivatives were found to inhibit growth effectively, showcasing their potential as new anti-TB agents .
  • Cancer Cell Line Testing : In vitro tests on EAC and DLA cells revealed that certain modifications to the methyl ester group enhanced cytotoxicity. The most effective compounds achieved IC50 values significantly lower than conventional drugs .

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